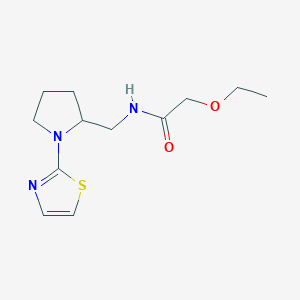

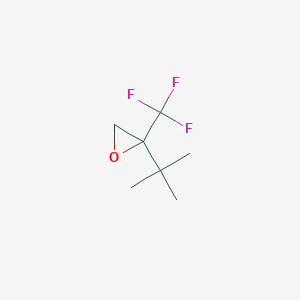

![molecular formula C10H11NO3 B2741579 5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034460-04-1](/img/structure/B2741579.png)

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone” is a chemical compound with a unique structure that allows for diverse applications, including drug discovery, organic synthesis, and catalysis. It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is unique and complex. The InChI code for a similar compound, “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol”, is1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 .

科学的研究の応用

Synthesis and Structural Analysis

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone and its derivatives have been explored for their potential in the synthesis of various complex molecules due to their unique structural properties. For example, the application of furan as a diene in the preparation of condensed 1,3-oxazines by retro-Diels−Alder reactions demonstrates the compound's versatility in forming complex heterocycles (Stájer et al., 2004). Additionally, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams further highlights the potential of these structures in generating biologically relevant compounds with specific configurations (Mollet et al., 2012).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and reaction mechanisms is exemplified by its involvement in the synthesis of trans-4,5-disubstituted cyclopentenones through smooth aza-Piancatelli rearrangement, showcasing its utility in achieving high selectivity and yields in short reaction times (Reddy et al., 2012). Furthermore, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives highlights the compound's role in facilitating complex reaction pathways (Reddy et al., 2012).

Potential in Drug Design

The unique structural features of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone derivatives offer promising avenues in drug design. The synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives demonstrates the potential for creating novel compounds that could serve as building blocks for pharmaceuticals (Wang et al., 2001). Furthermore, the synthesis of conformationally restricted nonchiral pipecolic acid analogues highlights the ability to design molecules with specific conformations for targeted biological activities (Avenoza et al., 2010).

Biomass Conversion and Green Chemistry

The compound's derivatives have also been explored for their role in the catalytic reduction of biomass-derived furanic compounds with hydrogen, showcasing the potential for sustainable chemistry applications. This approach highlights the conversion of oxygen-rich compounds into value-added chemicals, contributing to the development of green and sustainable chemical processes (Nakagawa et al., 2013).

作用機序

Target of Action

The primary target of 2-Oxa-5-azabicyclo[22Similar compounds have been shown to interact with the γ-aminobutyric acid (gaba) system .

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar to other gaba analogues . This typically involves binding to GABA receptors, which can lead to changes in neuronal excitability.

Biochemical Pathways

Given its potential interaction with the gaba system, it may influence pathways related to neurotransmission .

Pharmacokinetics

The pharmacokinetics of 2-Oxa-5-azabicyclo[22Similar compounds have been shown to have high gastrointestinal absorption

Result of Action

If it acts similarly to other gaba analogues, it may result in decreased neuronal excitability .

特性

IUPAC Name |

furan-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCXGXBGXJUYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

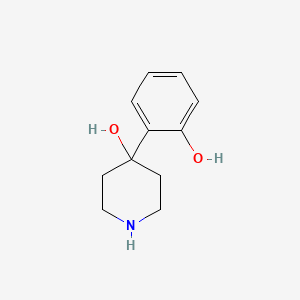

![Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2741501.png)

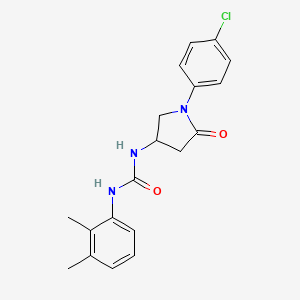

![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2741509.png)

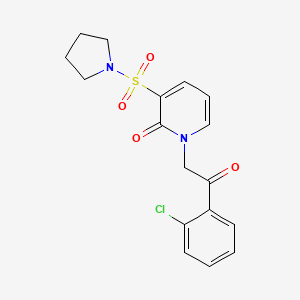

![2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol](/img/structure/B2741511.png)

![3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2741514.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)

![4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2741516.png)

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)